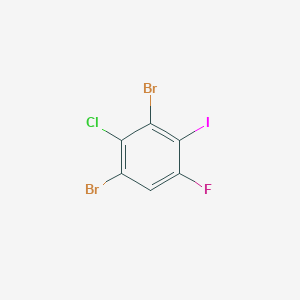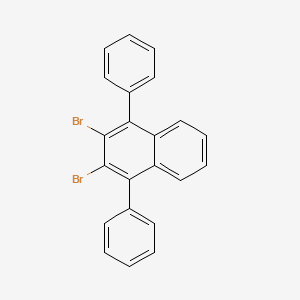
2,3-Dibromo-1,4-diphenylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-1,4-diphenylnaphthalene is an organic compound with the molecular formula C22H14Br2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two phenyl groups attached to the naphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1,4-diphenylnaphthalene typically involves the bromination of 1,4-diphenylnaphthalene. One common method is the photobromination process, where molecular bromine is added to a solution of 1,4-diphenylnaphthalene in carbon tetrachloride (CCl4) under irradiation with a 150W projector lamp at temperatures below 10°C . The reaction yields the desired dibromo compound after crystallization from dichloromethane-hexane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of photochemical reactors and efficient bromine handling systems are essential for industrial synthesis.
化学反応の分析
Types of Reactions
2,3-Dibromo-1,4-diphenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can have different functional groups replacing the bromine atoms.
科学的研究の応用
2,3-Dibromo-1,4-diphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated aromatic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,3-Dibromo-1,4-diphenylnaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the naphthalene core. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced.
類似化合物との比較
Similar Compounds
1,3-Dibromonaphthalene: Another brominated naphthalene derivative with different bromine atom positions.
2,3-Dibromo-1,4-naphthoquinone: A compound with a quinone structure instead of phenyl groups.
1,4-Diphenylnaphthalene: The non-brominated precursor of 2,3-Dibromo-1,4-diphenylnaphthalene.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms and phenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for targeted synthetic applications and specialized research studies.
特性
分子式 |
C22H14Br2 |
|---|---|
分子量 |
438.2 g/mol |
IUPAC名 |
2,3-dibromo-1,4-diphenylnaphthalene |
InChI |
InChI=1S/C22H14Br2/c23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24)16-11-5-2-6-12-16/h1-14H |
InChIキー |
GWNDTVVOZWNQOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


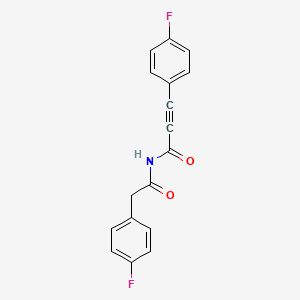
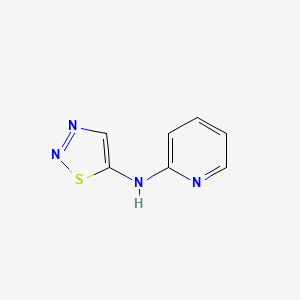

![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)
![5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol](/img/structure/B13093240.png)
![5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13093255.png)
![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)
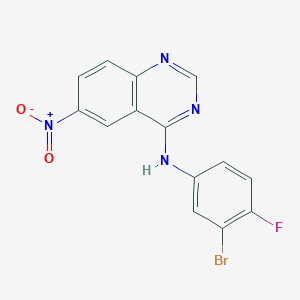
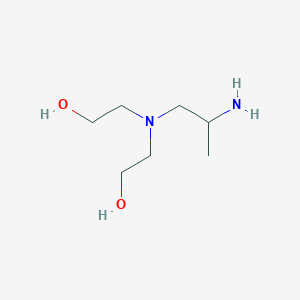
![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)

